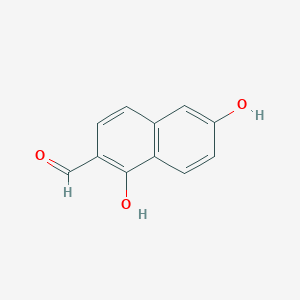

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-

Description

Hydroxyl groups confer polarity and hydrogen-bonding capacity, influencing solubility in polar solvents like ethanol or water, while the aromatic system and aldehyde group contribute to reactivity in condensation or electrophilic substitution reactions. Potential applications include use as a synthetic intermediate in pharmaceuticals, dyes, or coordination chemistry due to its chelating sites .

Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-8-2-1-7-5-9(13)3-4-10(7)11(8)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKLSQOOQGDQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C=O)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478590 | |

| Record name | 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822520-92-3 | |

| Record name | 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 6-Bromo-1,2-dihydroxynaphthalene

Protection of Hydroxyl Groups :

The phenolic hydroxyl groups at positions 1 and 6 are protected as methoxymethyl (MOM) ethers using methoxymethyl chloride (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA). This step ensures stability during subsequent reactions.Halogen-Metal Exchange :

Treatment of 6-bromo-1,2-dihydroxynaphthalene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C generates a reactive aryl lithium intermediate. Quenching with dimethylformamide (DMF) introduces the aldehyde group at position 2.Deprotection :

Acidic hydrolysis (e.g., HCl in methanol) removes the MOM protecting groups, yielding the target compound.

Key Advantages :

- Mild conditions avoid degradation of sensitive functional groups.

- High regioselectivity ensured by directed metalation.

Baeyer-Villiger Oxidation-Rearrangement

This method, adapted from the synthesis of 2,6-dihydroxynaphthalene, leverages oxidative rearrangement to install the aldehyde group.

Reaction Pathway

- Starting Material : 6-Bromo-2-naphthol is converted to 6-(methoxymethoxy)-2-naphthaldehyde via halogen-metal exchange and formylation.

- Baeyer-Villiger Oxidation :

Treatment with m-chloroperoxybenzoic acid (m-CPBA) induces rearrangement, forming 6-(methoxymethoxy)-2-naphthol formate. Subsequent hydrolysis yields the dihydroxy aldehyde.

Limitations :

- Requires multiple protection/deprotection steps.

- Scalability hindered by the use of m-CPBA, a hazardous oxidant.

Catalytic Formylation with Hydrogen Fluoride and Boron Trifluoride

A patent-pending method for 2,6-dimethyl-1-naphthaldehyde offers insights into adapting formylation conditions for hydroxylated substrates.

Adaptation for 1,6-Dihydroxynaphthalene

- Protection of Hydroxyls :

Conversion to methyl ethers using dimethyl sulfate prevents side reactions during formylation. - Formylation :

Reaction with carbon monoxide (CO) under HF/BF₃ catalysis at 35–70°C introduces the aldehyde group.

Challenges :

- Corrosive reagents necessitate specialized equipment.

- Competing isomerization to 3,7-dimethyl-1-naphthaldehyde observed in analogous systems.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Halogen-Metal Exchange | 6-Bromo-1,2-dihydroxynaphthalene | 3 | 72–85 | High | Moderate |

| Baeyer-Villiger Oxidation | 6-Bromo-2-naphthol | 4 | 52 | Moderate | Low |

| HF/BF₃ Catalysis | 1,6-Dimethoxynaphthalene | 2 | 70–85 | High | High |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-.

Reduction: 2-Naphthalenemethanol, 1,6-dihydroxy-.

Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Chemical Properties and Structure

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- is characterized by the presence of two hydroxyl groups at the 1 and 6 positions on the naphthalene ring and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 194.20 g/mol. The compound exhibits reactivity due to its functional groups, allowing it to participate in various chemical reactions.

Organic Synthesis

Role as a Building Block:

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- serves as a versatile building block in organic synthesis. It can be utilized to synthesize complex organic molecules and polymers through various reactions such as:

- Aldol Condensation: The aldehyde group can participate in aldol reactions to form β-hydroxy aldehydes or ketones.

- Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids, expanding the range of derivatives that can be synthesized.

Case Study: Synthesis of Naphthalene Derivatives

A study demonstrated the synthesis of various naphthalene derivatives using 2-naphthalenecarboxaldehyde as a starting material. The compound was subjected to different reaction conditions leading to high yields of substituted naphthalene products (yield >80%) through selective functionalization reactions .

Materials Science

Applications in Polymer Chemistry:

The compound is employed in the development of polymers with enhanced properties. Its reactivity allows for the incorporation into polymer chains, thus modifying physical properties such as thermal stability and solubility.

Table: Properties of Polymers Derived from 2-Naphthalenecarboxaldehyde

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polycarbonate | Thermal Stability | Differential Scanning Calorimetry (DSC) |

| Polyurethane | Solubility | Solubility Tests |

| Polyamide | Mechanical Strength | Tensile Testing |

Biological Research

Enzyme Inhibition Studies:

Research has indicated that 2-naphthalenecarboxaldehyde, 1,6-dihydroxy- exhibits inhibitory effects on certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its potential role in inhibiting aldolase activity, which could be beneficial in metabolic disorders .

Case Study: Aldolase Inhibition

In a controlled experiment, the compound demonstrated significant inhibition of aldolase activity in vitro. This suggests potential therapeutic applications in conditions where aldolase activity contributes to disease pathology .

Analytical Applications

Characterization Techniques:

The compound is frequently analyzed using techniques such as:

- Nuclear Magnetic Resonance (NMR): Used for structural elucidation.

- Infrared Spectroscopy (IR): Employed to identify functional groups.

These analytical methods confirm the purity and structural integrity of synthesized compounds derived from 2-naphthalenecarboxaldehyde.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and aldehyde groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- with structurally related naphthalenecarboxaldehyde derivatives, emphasizing substituent effects and research findings:

Key Observations:

- Substituent Effects :

- Hydroxyl vs. Methoxy : The hydroxyl groups in 1,6-dihydroxy- enhance solubility and hydrogen bonding compared to the methoxy groups in 1,6-dimethoxy-, which increase lipophilicity and stability under acidic conditions .

- Electron-Donating vs. Withdrawing Groups : The electron-donating -OH groups in 1,6-dihydroxy- activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups like -Cl (in 6-chloro-) direct reactivity to specific ring positions .

- Reactivity :

- Applications :

- 1,6-Dimethoxy- derivatives are prominent in photochemical studies due to their extended conjugation, while brominated analogs (e.g., 1,6-dibromo-2-naphthol) find use in materials science .

Biological Activity

2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- (CAS No. 822520-92-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in an organized manner.

Chemical Structure and Properties

The compound features a naphthalene ring with two hydroxyl groups and an aldehyde functional group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- exhibits significant antimicrobial properties. It has been investigated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.63 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Candida albicans | 15.63 µg/mL |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential use in treating infections caused by these pathogens .

Anticancer Activity

In addition to antimicrobial properties, studies have explored the anticancer effects of this compound. Notably, it has shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 20 µM across different cancer cell lines, indicating moderate to strong activity against tumor cells .

The mechanisms by which 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- exerts its anticancer effects may include:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Antioxidant Activity : Reducing oxidative stress within cells, which is often elevated in cancerous tissues .

Case Studies

Several case studies have highlighted specific instances of the compound's efficacy:

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.

- Case Study on Bacterial Infections : In vitro tests demonstrated that the compound significantly reduced biofilm formation by Staphylococcus aureus, suggesting its potential role in preventing chronic infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- to ensure laboratory safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood or well-ventilated area .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Keep in a cool, dry, and locked cabinet away from incompatible substances like strong acids or bases .

- Spill Management : Collect solid material using a non-sparking tool and dispose via approved chemical waste channels. Avoid dry sweeping to prevent dust dispersion .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of hydroxyl and aldehyde groups. Compare chemical shifts with NIST spectral libraries for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water mobile phase are recommended .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to assess the acute toxicity of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- in animal models while minimizing bias?

- Methodological Answer :

- Randomization : Administer doses using stratified randomization to balance weight and age across groups. Utilize blinded allocation to prevent selection bias .

- Outcome Measures : Include biomarkers like serum ALT/AST for hepatotoxicity and histological analysis of target organs (e.g., liver, kidneys). Report all outcomes to avoid reporting bias .

- Controls : Use vehicle-only and positive control groups (e.g., naphthalene derivatives with known toxicity) for comparative analysis .

Q. What methodological approaches resolve contradictions in reported toxicological data for naphthalene derivatives like 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-?

- Methodological Answer :

- Systematic Review : Aggregate data from multiple studies and apply the Risk of Bias (RoB) tool (e.g., Table C-6/C-7) to evaluate study quality. Prioritize studies with adequate randomization and concealed allocation .

- Dose-Response Analysis : Re-analyze conflicting data using benchmark dose modeling (BMD) to identify thresholds for toxicity. Adjust for covariates like metabolic differences between species .

- In Silico Modeling**: Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity mechanisms, cross-referencing with experimental data .

Q. How can the reactivity of the aldehyde and hydroxyl groups in 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy- be exploited in synthesizing complex organic molecules?

- Methodological Answer :

- Aldehyde Functionalization : Perform condensation reactions with primary amines to form Schiff bases, which are precursors for metal-organic frameworks (MOFs) .

- Hydroxyl Group Derivatization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) chloride before performing Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Multi-Step Synthesis : Combine Friedel-Crafts alkylation and oxidation to generate polycyclic aromatic compounds for optoelectronic materials .

Q. What environmental fate studies are critical for assessing the ecological impact of 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays under aerobic conditions to measure half-life in soil and water. Monitor via HPLC for parent compound degradation .

- Bioaccumulation Potential : Determine log (octanol-water partition coefficient) using shake-flask methods. Values >3 indicate potential bioaccumulation in aquatic organisms .

- Photodegradation Studies : Expose the compound to UV light (λ = 300–400 nm) and analyze degradation products via LC-MS to identify toxic intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 2-Naphthalenecarboxaldehyde, 1,6-dihydroxy-?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound using a solvent mixture (e.g., ethanol/water) and compare melting points with literature values .

- Spectral Cross-Validation : Cross-reference NMR and IR spectra with NIST databases to rule out impurities or polymorphic forms .

- Collaborative Testing : Share samples with independent labs for inter-laboratory validation, ensuring standardized protocols (e.g., ASTM methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.